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molecular formula C9H15O3PS B1334679 Diethyl (thiophen-2-ylmethyl)phosphonate CAS No. 2026-42-8

Diethyl (thiophen-2-ylmethyl)phosphonate

Cat. No. B1334679
M. Wt: 234.25 g/mol
InChI Key: GOJBUVQDOFHBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCOP(=O)(OCC)OCC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:8][CH2:9][O:10][P:11](=[O:12])([O:13][CH2:14][CH3:15])[O:16][CH2:17][CH3:18].[Cl:1][CH2:2][c:3]1[s:4][cH:5][cH:6][cH:7]1>>[CH2:2]([c:3]1[s:4][cH:5][cH:6][cH:7]1)[P:11]([O:10][CH2:9][CH3:8])(=[O:12])[O:13][CH2:14][CH3:15]

Inputs

Step One
Name
CCOP(=O)(OCC)OCC
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOP(=O)(OCC)OCC
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ClCc1cccs1

Outcomes

Product
Name
Type
product
Smiles
CCOP(=O)(Cc1cccs1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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